2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride
CAS No.: 1236458-57-3
VCID: VC2737398
Molecular Formula: C11H15Cl2F3N2O
Molecular Weight: 319.15 g/mol
* For research use only. Not for human or veterinary use.

Description |
Potential ApplicationsWhile specific applications for 2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride are not detailed, compounds with similar structures often exhibit biological activity, including potential roles in neurological or cardiovascular treatments. The presence of a trifluoromethyl group and a piperidine ring suggests it could interact with various biological targets. Biological Activity
Chemical Synthesis
Data TablesGiven the lack of specific data on 2-(piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride, we can provide a general overview of related compounds:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 1236458-57-3 | ||||||||
Product Name | 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride | ||||||||
Molecular Formula | C11H15Cl2F3N2O | ||||||||
Molecular Weight | 319.15 g/mol | ||||||||
IUPAC Name | 2-piperidin-4-yloxy-5-(trifluoromethyl)pyridine;dihydrochloride | ||||||||
Standard InChI | InChI=1S/C11H13F3N2O.2ClH/c12-11(13,14)8-1-2-10(16-7-8)17-9-3-5-15-6-4-9;;/h1-2,7,9,15H,3-6H2;2*1H | ||||||||
Standard InChIKey | GRFWCYYBABUSRT-UHFFFAOYSA-N | ||||||||
SMILES | C1CNCCC1OC2=NC=C(C=C2)C(F)(F)F.Cl.Cl | ||||||||
Canonical SMILES | C1CNCCC1OC2=NC=C(C=C2)C(F)(F)F.Cl.Cl | ||||||||
PubChem Compound | 71779150 | ||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume